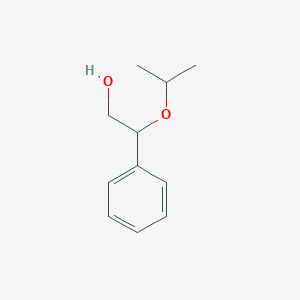

2-Phenyl-2-(propan-2-yloxy)ethan-1-ol

Description

Contextualization within the Class of Ether-Functionalized Phenylethanols

Ether-functionalized phenylethanols are a class of organic compounds characterized by a core phenylethanol structure where an ether group is also present. libretexts.orgnumberanalytics.com The fundamental framework consists of a two-carbon chain attached to a benzene (B151609) ring, with a hydroxyl (-OH) group on one carbon and an ether (-OR) group on the other, or both on the same carbon as the phenyl ring. These compounds are essentially derivatives of styrene (B11656) glycol in which one of the hydroxyl groups has been converted to an ether.

Structural Characteristics and Their Implications for Synthetic and Mechanistic Investigations

The molecular structure of 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol holds specific features that are central to its chemical identity and reactivity.

Key Structural Features:

Chiral Center: The carbon atom bonded to the phenyl group, the isopropoxy group, and the hydroxymethyl group (-CH₂OH) is a stereocenter. This means the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers).

Primary Alcohol: The presence of a primary alcohol (-CH₂OH) group allows for typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid.

Ether Linkage: The isopropoxy group (-OCH(CH₃)₂) is an ether functionality, which is generally stable under many reaction conditions but can be cleaved by strong acids. numberanalytics.com

Benzylic Position: The carbon atom attached to the phenyl ring is at a benzylic position. This position is electronically significant, as the phenyl group can stabilize adjacent carbocations, radicals, or anions, influencing the mechanism of many reactions.

These characteristics have direct implications for the synthesis of the molecule. The primary synthetic route involves the ring-opening of styrene oxide with isopropyl alcohol. This reaction can be catalyzed by either an acid or a base, and the choice of catalyst significantly impacts the product distribution. acs.org

Acid-Catalyzed Opening: Under acidic conditions, the reaction proceeds through a mechanism with carbocation-like character at the more substituted carbon (the benzylic position). The alcohol nucleophile then attacks this carbon, leading predominantly to the formation of this compound.

Base-Catalyzed Opening: Under basic (alkoxide) conditions, the reaction follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, yielding the isomeric product, 1-phenyl-2-(propan-2-yloxy)ethan-1-ol. acs.orgkyushu-u.ac.jp

This regioselectivity is a key point of investigation in mechanistic studies of epoxide ring-opening reactions. The ability to control the outcome by choosing the appropriate catalyst is a fundamental concept in synthetic organic chemistry.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 90332-91-5 bldpharm.com |

| Molecular Formula | C₁₁H₁₆O₂ bldpharm.com |

| Molecular Weight | 180.25 g/mol bldpharm.com |

Historical Development of Related Chemical Scaffolds and Synthetic Analogues

The study of this compound is built upon a long history of research into related chemical structures. The development of its parent scaffolds, phenylethanol and glycol ethers, provides essential context.

2-Phenylethanol (B73330): This aromatic alcohol is a well-known compound, valued particularly in the fragrance industry for its rose-like scent. mdpi.com Historically, it was obtained from natural sources, but chemical synthesis routes, including the hydrogenation of styrene oxide or Friedel-Crafts reactions, became dominant to meet market demand. mdpi.comnih.gov The extensive study of 2-phenylethanol and its derivatives established the importance of the phenylethyl scaffold in various chemical applications.

Glycol Ethers: The synthesis of glycol ethers from epoxides and alcohols has been an area of industrial and academic interest for many decades. The reaction of ethylene (B1197577) oxide with various alcohols to produce commercially important solvents and surfactants is a foundational process in industrial organic chemistry. lookchem.comgoogle.com Early studies by researchers like Tiffeneau and Kaelin on the reaction of styrene oxide with simple alcohols like methanol (B129727) and ethanol (B145695) laid the groundwork for understanding the synthesis of more complex derivatives like this compound. acs.org These investigations were crucial in demonstrating the formation of isomeric products and elucidating the underlying reaction mechanisms. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-propan-2-yloxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWTXHODUZHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Phenyl 2 Propan 2 Yloxy Ethan 1 Ol

Retrosynthetic Disconnections and Target Compound Elaboration

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. oregonstate.eduopenochem.orglibretexts.orgamazonaws.com For 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol, two primary disconnections guide the synthetic strategy.

The first approach involves disconnecting the carbon-oxygen bond of the propan-2-yloxy (isopropyl ether) group. This leads to a key intermediate, 1-phenyl-1,2-ethanediol (B126754) (styrene glycol), and an isopropyl electrophile or nucleophile. This strategy focuses on forming the ether linkage as a key step and is the basis for direct synthesis protocols like the Williamson ether synthesis and the Mitsunobu reaction.

A second major disconnection targets the carbon-hydrogen bond of the ethan-1-ol functionality, which is formed by the reduction of a carbonyl group. This pathway identifies an α-isopropoxy ketone, specifically 2-isopropoxy-1-phenylethanone, as the immediate precursor. This ketone already contains the required ether structure, and the synthesis converges on the reduction of its carbonyl group to yield the target primary alcohol.

These two distinct retrosynthetic pathways form the strategic foundation for the synthetic methodologies detailed below.

Direct Synthesis Protocols

Alkylation Reactions for the Propan-2-yloxy Moiety

This strategy centers on introducing the isopropyl ether group onto a C8 phenyl diol backbone. The key precursor for these methods is 1-phenyl-1,2-ethanediol.

The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgkhanacademy.orgyoutube.com In the context of synthesizing this compound, this method is applied to the selective alkylation of 1-phenyl-1,2-ethanediol.

The reaction proceeds in two main steps. First, the diol is treated with a strong base, such as sodium hydride (NaH), to deprotonate one of the hydroxyl groups, forming an alkoxide. Due to the electronic influence of the adjacent phenyl group, the secondary hydroxyl group is more acidic and will be preferentially deprotonated. The resulting sodium alkoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane) or an isopropyl sulfonate (e.g., isopropyl tosylate) in a classic SN2 displacement to form the ether bond. The use of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.comvaia.com

| Parameter | Description | Example |

|---|---|---|

| Precursor | The starting diol containing the phenyl and ethan-1-ol backbone. | 1-Phenyl-1,2-ethanediol |

| Base | Used to deprotonate the alcohol to form the nucleophilic alkoxide. | Sodium Hydride (NaH) |

| Alkylating Agent | Provides the isopropyl group and a good leaving group for the SN2 reaction. | 2-Bromopropane, Isopropyl Tosylate |

| Solvent | An aprotic polar solvent is typically used to facilitate the SN2 reaction. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Product | The target ether alcohol. | This compound |

The Mitsunobu reaction provides an alternative method for etherification, converting a primary or secondary alcohol into various functional groups, including ethers, under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In this synthetic approach, 1-phenyl-1,2-ethanediol is treated with isopropanol (B130326) in the presence of the Mitsunobu reagents. The triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt intermediate. organic-chemistry.org The hydroxyl group of the diol then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt, which is an excellent leaving group. The isopropoxide, formed by the deprotonation of isopropanol, then acts as the nucleophile, displacing the activated hydroxyl group via an SN2 pathway to form the desired ether. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a critical consideration when using chiral starting materials. wikipedia.orgorganic-chemistry.org

| Parameter | Description | Example |

|---|---|---|

| Alcohol Precursor | The diol substrate to be etherified. | 1-Phenyl-1,2-ethanediol |

| Nucleophile | The alcohol that will form the ether moiety. | Isopropanol |

| Phosphine Reagent | Activates the hydroxyl group for substitution. | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | The oxidizing agent that drives the formation of the key intermediates. | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Anhydrous aprotic solvents are required. | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM) |

| Product | The target ether alcohol formed with inversion of configuration. | This compound |

Carbonyl Reduction Pathways for the Ethan-1-ol Functionality

This synthetic strategy involves the late-stage formation of the primary alcohol via the reduction of a ketone. The key intermediate for this pathway is an α-alkoxy ketone, which already possesses the phenyl and propan-2-yloxy groups.

The reduction of carbonyl compounds using metal hydride reagents is a fundamental transformation in organic synthesis. libretexts.org To produce this compound, the precursor 2-isopropoxy-1-phenylethanone is required. This intermediate can be synthesized via a Williamson ether synthesis between 2-bromoacetophenone (B140003) and sodium isopropoxide.

Once the α-isopropoxy ketone is obtained, it is reduced to the target primary alcohol. Common and effective reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. saskoer.ca This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step, typically with water or a dilute acid, protonates the alkoxide to yield the final alcohol product. While LiAlH₄ is a more powerful reducing agent, NaBH₄ is often sufficient for the reduction of simple ketones and is safer to handle. libretexts.orgyoutube.com

| Parameter | Description | Example |

|---|---|---|

| Carbonyl Precursor | The ketone intermediate containing the required ether linkage. | 2-isopropoxy-1-phenylethanone |

| Hydride Reagent | The source of the nucleophilic hydride for the reduction. | Sodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄) |

| Solvent | Protic solvents for NaBH₄; aprotic ethers for LiAlH₄. | Methanol (B129727), Ethanol (B145695) (for NaBH₄); Diethyl ether, THF (for LiAlH₄) |

| Workup | Protonation of the intermediate alkoxide to yield the alcohol. | Water (H₂O), Dilute aqueous acid (e.g., HCl) |

| Product | The target primary alcohol. | This compound |

Catalytic Hydrogenation of Carbonyl Precursors

The synthesis of this compound can be envisaged through the catalytic hydrogenation of a suitable carbonyl precursor, namely 2-isopropoxy-2-phenylacetaldehyde or 2-isopropoxy-2-phenyl-ethanone. This method hinges on the selective reduction of the carbonyl group to a primary alcohol.

The general transformation involves the reduction of a carbonyl compound in the presence of a catalyst and a hydrogen source. While direct literature for the hydrogenation of 2-isopropoxy-2-phenylacetaldehyde is not prevalent, analogous reductions of similar substrates are well-documented. For instance, the hydrogenation of acetophenone (B1666503) to phenylethanol is a widely studied reaction, often employing various catalysts under mild conditions. chemrxiv.org

A plausible synthetic sequence would first involve the synthesis of the α-isopropoxy substituted carbonyl compound. This precursor could potentially be synthesized from an α-halo-acetophenone derivative via nucleophilic substitution with sodium isopropoxide. The subsequent step would be the catalytic hydrogenation of the carbonyl group.

Key Reaction Parameters for Catalytic Hydrogenation:

| Parameter | Description | Typical Conditions |

| Catalyst | The solid phase that facilitates the reaction. | Raney Nickel, Palladium on Carbon (Pd/C), Platinum (Pt) |

| Hydrogen Source | The reducing agent. | H₂ gas, transfer hydrogenation (e.g., isopropanol) |

| Solvent | The medium for the reaction. | Methanol, Ethanol, Ethyl acetate |

| Temperature | Reaction temperature. | 25-100 °C |

| Pressure | Pressure of H₂ gas. | 1-50 atm |

The choice of catalyst is crucial to ensure high conversion and selectivity, minimizing side reactions such as hydrogenolysis of the ether linkage. Non-precious metal catalysts, such as those based on nickel, have been shown to be effective for the hydrogenation of carbonyl groups in complex organic molecules. chemrxiv.org

Ring-Opening Reactions of Epoxide Intermediates

A prominent and efficient method for the synthesis of this compound is the nucleophilic ring-opening of styrene (B11656) oxide with isopropanol. nih.govmdpi.com Styrene oxide, a reactive three-membered epoxide ring, is susceptible to attack by nucleophiles. cymitquimica.comwikipedia.org This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The attack of isopropanol can occur at either the benzylic (Cα) or the terminal (Cβ) carbon. Due to the electronic stabilization of the benzylic carbocation-like transition state, the attack predominantly occurs at the more substituted carbon, leading to the desired product.

Under basic conditions, the isopropoxide anion, a stronger nucleophile, is generated. The attack of the isopropoxide typically occurs at the less sterically hindered terminal carbon (Cβ) via an SN2 mechanism, which would yield the regioisomeric product, 1-isopropoxy-2-phenylethan-1-ol. However, the regioselectivity can be influenced by various factors including the nature of the catalyst and reaction conditions. rsc.org

Recent studies have explored the use of heterogeneous Lewis acid catalysts, such as Sn-Beta zeolite, for the regioselective ring-opening of epoxides with alcohols, which can offer advantages in terms of catalyst recovery and reuse. ucdavis.edu

Regioselectivity in Styrene Oxide Ring-Opening with Isopropanol:

| Catalyst/Conditions | Major Product | Mechanism |

| Acid (e.g., H₂SO₄) | This compound | SN1-like, attack at the benzylic carbon |

| Base (e.g., NaOⁱPr) | 1-Phenyl-2-(propan-2-yloxy)ethan-1-ol | SN2, attack at the terminal carbon |

| Lewis Acid (e.g., Sn-Beta) | Dependent on substrate and catalyst | Can favor either regioisomer |

Addition Reactions to Unsaturated Phenyl-Containing Systems

An alternative approach involves the addition of isopropanol across the double bond of a styrene derivative. The direct acid-catalyzed hydration of styrene, for instance, typically follows Markovnikov's rule, leading to 1-phenylethanol. To achieve the desired 2-phenyl-2-isopropoxy-ethan-1-ol, a more complex, multi-step sequence would be necessary, or an anti-Markovnikov addition would need to be favored.

Base-catalyzed addition of alcohols to styrene derivatives has been shown to be a viable method for preparing β-aryl substituted ethers. rsc.org The use of a strong base, such as a phosphazene superbase (P4-t-Bu) or potassium tert-butoxide with a crown ether, can facilitate the addition of alcohols to styrene. rsc.org While this method has been demonstrated for the synthesis of β-aryl substituted alcohols via a protected intermediate, its direct application for the synthesis of this compound would depend on the regioselectivity of the isopropanol addition.

Convergent and Divergent Synthetic Pathways for this compound and its Derivatives

The synthesis of this compound and its derivatives can be strategically designed using convergent or divergent approaches to enhance efficiency and build molecular diversity. wikipedia.orgwikipedia.orgresearchgate.net

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. wikipedia.org For this compound, a convergent approach could involve the preparation of a phenylethylene glycol monoisopropyl ether fragment and a separate functionalized aromatic ring, which are then coupled. This strategy is particularly advantageous for complex derivatives, as it allows for the late-stage introduction of diverse functionalities.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of related compounds through different reaction pathways. wikipedia.org Starting from this compound, a divergent approach could be employed to generate a series of derivatives. For instance, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid, or it could be converted into various esters or ethers. The aromatic ring could also be functionalized through electrophilic aromatic substitution reactions.

Comparison of Synthetic Strategies:

| Strategy | Description | Application to Target Molecule |

| Convergent | Separate synthesis of fragments followed by coupling. wikipedia.orgresearchgate.net | Synthesis of complex derivatives by coupling a pre-formed isopropoxy-ethanol side chain to a functionalized phenyl group. |

| Divergent | A common precursor is transformed into a variety of products. wikipedia.orgnih.gov | Starting with the target molecule, derivatization of the alcohol and/or the phenyl ring to create a library of related compounds. |

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both transition metal catalysis and organocatalysis offer powerful tools to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Etherification and Reduction Reactions

Transition metal catalysts are instrumental in a variety of transformations relevant to the synthesis of the target molecule. nih.govrsc.orgrsc.org For instance, the etherification step could be achieved through a transition metal-catalyzed cross-coupling reaction. A plausible, though less direct, route could involve the palladium- or copper-catalyzed coupling of a 2-phenyl-1,2-ethanediol derivative with an isopropylating agent.

More directly, transition metal catalysts, such as those based on ruthenium, have been employed in the transfer hydrogenative coupling of styrene with alcohols. nih.gov These reactions can lead to the formation of C-C bonds, and while not a direct route to the target ether, they highlight the potential of transition metals to mediate complex transformations involving styrene and alcohols.

Iron(II) phthalocyanine (B1677752) has been reported as an effective catalyst for the direct transformation of alkenes into unprotected amino alcohols, demonstrating the potential of simple and inexpensive metal complexes to catalyze complex additions to double bonds. nih.gov A similar catalytic system could potentially be adapted for the addition of isopropanol to styrene, followed by hydroxylation.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key steps.

For example, the ring-opening of styrene oxide with isopropanol could potentially be catalyzed by a chiral organocatalyst, such as a thiourea (B124793) or a phosphoric acid derivative, to achieve an enantioselective synthesis of the target molecule. Such catalysts can activate the epoxide towards nucleophilic attack through hydrogen bonding interactions.

Furthermore, base-catalyzed additions of alcohols to styrenes, as mentioned previously, can be considered a form of organocatalysis, particularly when organic superbases are employed. rsc.org These catalysts offer a metal-free alternative for the formation of the crucial ether linkage.

Biocatalytic Transformations

There is currently a lack of specific published research on the use of biocatalytic transformations for the synthesis of this compound. While biocatalysis, which utilizes enzymes or whole-cell microorganisms, is a well-established method for producing chiral alcohols and other fine chemicals, its direct application to this particular compound has not been detailed in the available literature. researchgate.netresearchgate.net General biocatalytic methods often provide environmentally friendly reaction conditions, such as mild temperatures and neutral pH, along with high selectivity. researchgate.net However, without specific studies, details on suitable enzymes, reaction kinetics, or yields for this specific transformation remain unavailable.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area that requires further research. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govwisdomgale.com While general principles of green chemistry are widely applied in pharmaceutical and chemical manufacturing, specific case studies or optimized protocols for this compound are not extensively documented. wisdomgale.com

A quantitative analysis of atom economy for the synthesis of this compound is not available in the current body of literature. Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Synthetic methods should be designed to maximize this incorporation. primescholars.com While this is a critical metric for evaluating the "greenness" of a synthesis, specific calculations and optimization studies for routes leading to this compound have not been published.

Advanced Chemical Reactivity and Mechanistic Studies of 2 Phenyl 2 Propan 2 Yloxy Ethan 1 Ol

Chemical Transformations of the Hydroxyl Group

The primary hydroxyl group in 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol is a key site for various chemical modifications, including esterification, acylation, oxidation, nucleophilic substitution, and elimination reactions.

Esterification and Acylation Reactions

The primary alcohol functionality of this compound readily undergoes esterification with carboxylic acids under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.comoperachem.comchemguide.co.uk This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Acylation with more reactive acylating agents, such as acyl chlorides and acid anhydrides, provides a more efficient and generally irreversible route to ester formation. chemguide.co.ukorganic-chemistry.org These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrogen halide byproduct. organic-chemistry.org The reaction with benzoyl chloride, for instance, proceeds rapidly at low temperatures in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) to yield the corresponding benzoate (B1203000) ester in excellent yields. organic-chemistry.org

| Acylating Agent | Catalyst/Base | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Acetic Acid | H₂SO₄ (catalytic) | Excess Acetic Acid | 2-Phenyl-2-(propan-2-yloxy)ethyl acetate | 65-75 |

| Acetic Anhydride | Pyridine | Dichloromethane (B109758) | 2-Phenyl-2-(propan-2-yloxy)ethyl acetate | >90 |

| Benzoyl Chloride | TMEDA | Dichloromethane | 2-Phenyl-2-(propan-2-yloxy)ethyl benzoate | >95 |

Oxidation Processes to Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.orgnumberanalytics.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid. libretexts.orgnumberanalytics.com

| Oxidizing Agent | Solvent | Product | Typical Yield (%) |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 2-Phenyl-2-(propan-2-yloxy)acetaldehyde | 80-90 |

| Potassium Permanganate (B83412) (KMnO₄) | Aqueous base, then acid workup | 2-Phenyl-2-(propan-2-yloxy)acetic acid | 70-85 |

| Chromic Acid (H₂CrO₄) | Acetone (Jones Oxidation) | 2-Phenyl-2-(propan-2-yloxy)acetic acid | 75-90 |

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) in alkaline solution or chromic acid (formed in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid. vaia.commsu.eduyoutube.com

Nucleophilic Substitution and Elimination Reactions

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Treatment with hydrogen halides, such as HBr, converts the alcohol into the corresponding alkyl halide. masterorganicchemistry.comyoutube.com This reaction with primary alcohols typically proceeds via an Sₙ2 mechanism, involving a backside attack by the halide nucleophile on the protonated alcohol. youtube.com

Under strongly acidic conditions and elevated temperatures, dehydration of the alcohol can occur to form an alkene. chemguide.co.uk This elimination reaction is acid-catalyzed and proceeds through the formation of a carbocation intermediate after the protonated hydroxyl group departs as a water molecule. chemguide.co.uk The stability of the potential carbocation intermediate influences the facility of this reaction.

Reactions Involving the Isopropoxy Ether Linkage

The isopropoxy ether group in this compound is generally stable but can be cleaved under specific, often harsh, reaction conditions.

Ether Cleavage Reactions and Regeneration of Hydroxyl Groups

Ethers are known for their relative inertness, but the C-O bond can be cleaved by strong acids, most effectively by hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comtransformationtutoring.commasterorganicchemistry.comlibretexts.org The reaction involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent cleavage can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the groups attached to the oxygen. masterorganicchemistry.comlibretexts.org For this compound, the cleavage would likely yield a mixture of products, including 1-phenyl-1,2-ethanediol (B126754), isopropyl alcohol, 2-bromo-2-phenylethan-1-ol, and 2-bromopropane, depending on the reaction conditions and the site of nucleophilic attack.

Rearrangement Processes Involving the Ether Moiety

Under certain acidic conditions that promote the formation of a carbocation, rearrangement of the molecular skeleton can occur. The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.orgresearchgate.net In the context of this compound, protonation of the hydroxyl group and subsequent loss of water could generate a primary carbocation. This unstable intermediate could then undergo a 1,2-hydride shift or, more significantly, a 1,2-phenyl shift to form a more stable benzylic or tertiary carbocation, respectively. Such rearrangements would lead to the formation of isomeric products. wikipedia.orgresearchgate.net

Functionalization and Derivatization of the Phenyl Ring

Electrophilic Aromatic Substitution Reactions

No published studies on the electrophilic aromatic substitution reactions of this compound were found.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

There is no available research detailing the use of this compound or its derivatives in palladium-catalyzed cross-coupling reactions.

Elucidation of Reaction Mechanisms

Kinetic Studies and Reaction Rate Determination

No kinetic data for reactions involving this compound has been reported.

Isotopic Labeling Experiments

No isotopic labeling studies have been published for this compound.

Identification of Reaction Intermediates

There are no reports on the identification of reaction intermediates in transformations of this compound.

Stereochemical Investigations and Absolute Configuration Control

Analysis of the Chiral Center at C-2 of the Ethan-1-ol Moiety

The core of 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol's chirality lies at the C-2 position of the ethan-1-ol backbone. This carbon atom is bonded to four distinct substituents: a phenyl group, a propan-2-yloxy group, a hydroxymethyl group (-CH₂OH), and a hydrogen atom. This arrangement renders the C-2 atom a stereocenter, giving rise to two possible enantiomers: (R)-2-Phenyl-2-(propan-2-yloxy)ethan-1-ol and (S)-2-Phenyl-2-(propan-2-yloxy)ethan-1-ol. The spatial orientation of these groups around the chiral center dictates the molecule's interaction with other chiral entities and its optical activity. The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules, which would assign priority to the substituents based on their atomic number. The precise control and determination of this absolute configuration are paramount in stereoselective synthesis and for the compound's potential applications.

Enantioselective Synthesis of this compound

Achieving high enantiomeric excess (e.e.) in the synthesis of this compound is a key objective. Various asymmetric synthesis strategies can be employed to this end, broadly categorized into auxiliary-mediated, catalyst-based, and biocatalytic approaches.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired chirality is established, the auxiliary can be removed. sigmaaldrich.com For the synthesis of this compound, a suitable chiral auxiliary could be attached to a precursor molecule to control the formation of the C-2 stereocenter. For instance, an Evans oxazolidinone auxiliary could be used to direct the alkylation of an acyl derivative, thereby setting the absolute configuration at the adjacent carbon. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the desired enantiomer of the target molecule. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity in the key bond-forming step.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates |

| (1R,2S)-(-)-Ephedrine | Asymmetric reductions, alkylations |

| (S)-(-)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |

This table presents common chiral auxiliaries and their general applications in asymmetric synthesis.

The use of chiral catalysts offers a more atom-economical approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. nih.gov For the synthesis of this compound, a key step could involve the asymmetric reduction of a corresponding ketone precursor, 2-phenyl-2-(propan-2-yloxy)acetaldehyde, using a chiral catalyst. Catalytic systems based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands such as BINAP or DuPhos, are often effective for such transformations. The choice of metal, ligand, and reaction conditions would be optimized to maximize the enantiomeric excess of the resulting alcohol.

Table 2: Common Chiral Ligands for Asymmetric Catalysis

| Ligand | Metal Commonly Used With | Typical Reaction |

| BINAP | Ruthenium, Rhodium | Asymmetric hydrogenation |

| DuPhos | Rhodium | Asymmetric hydrogenation |

| Salen | Cobalt, Manganese | Asymmetric epoxidation |

| Cinchona Alkaloids | Osmium | Asymmetric dihydroxylation |

This table provides examples of widely used chiral ligands and their applications in asymmetric catalysis.

Biocatalysis, utilizing enzymes or whole microorganisms, provides a powerful and environmentally benign method for producing enantiomerically pure compounds. nih.gov For the synthesis of this compound, a lipase (B570770) could be employed for the kinetic resolution of a racemic mixture of the alcohol or its ester derivative. The enzyme would selectively acylate or deacylate one enantiomer at a much faster rate than the other, allowing for the separation of the two. Alternatively, a ketoreductase enzyme could be used for the enantioselective reduction of the corresponding ketone precursor to afford a single enantiomer of the alcohol with high enantiomeric excess. researchgate.net

Diastereoselective Control in Multi-Chiral Center Syntheses

In synthetic routes where this compound is an intermediate or a fragment of a larger molecule with additional stereocenters, controlling the diastereoselectivity becomes crucial. nih.gov The stereochemistry at the C-2 position can influence the stereochemical outcome of subsequent reactions at other forming chiral centers. This substrate-controlled diastereoselectivity can be exploited to synthesize the desired diastereomer. For example, the hydroxyl group of the ethan-1-ol moiety could direct the approach of a reagent to a nearby prochiral center, leading to a specific diastereomer. Alternatively, reagent-controlled methods, using a chiral reagent or catalyst, can override the influence of the existing stereocenter to favor the formation of a different diastereomer.

Resolution Techniques for Enantiomeric Separationresearchgate.net

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers, resolution techniques are employed to separate the racemate.

Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. Subsequently, the separated diastereomers are hydrolyzed to yield the pure enantiomers of the alcohol and recover the resolving agent.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. This can be done using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

Table 3: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomers | Scalable, cost-effective for large quantities | Labor-intensive, may not be applicable to all compounds |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | High separation efficiency, applicable to a wide range of compounds | Expensive chiral columns, limited sample capacity for preparative scale |

This table summarizes the principles, advantages, and disadvantages of common enantiomeric resolution techniques.

Determination of Absolute Configuration

The unambiguous determination of the absolute stereochemistry of this compound is crucial for understanding its chemical and biological properties. Several powerful methods are employed for this purpose, each relying on different physical principles to probe the molecule's chirality.

Mosher's ester method is a widely used NMR spectroscopic technique for deducing the absolute configuration of chiral secondary alcohols. nih.gov The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.net The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation in which it influences the chemical shifts of nearby protons in a predictable manner. umn.edu

In the case of this compound, the primary alcohol would be reacted with both (R)-MTPA and (S)-MTPA chlorides to yield the corresponding diastereomeric esters. The 1H NMR spectra of these two esters are then recorded and compared. The protons on one side of the chiral center in the alcohol will be shielded (shifted to a lower chemical shift) by the phenyl group of the MTPA reagent, while protons on the other side will be deshielded (shifted to a higher chemical shift). umn.edu

By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons in the two diastereomers, the absolute configuration of the original alcohol can be determined. A positive Δδ value for a particular proton indicates that it is located on one side of the molecule relative to the MTPA phenyl group, while a negative value indicates it is on the other side. oregonstate.edu

Hypothetical 1H NMR Data for Mosher's Esters of this compound

| Proton | δ (ppm) for (R)-MTPA ester | δ (ppm) for (S)-MTPA ester | Δδ (δS - δR) | Inferred Position relative to MTPA Phenyl Group |

| Ha (methylene) | 4.35 | 4.45 | +0.10 | Deshielded |

| Hb (methylene) | 4.20 | 4.15 | -0.05 | Shielded |

| Methine (CH-O) | 4.95 | 4.90 | -0.05 | Shielded |

| Isopropyl CH | 3.60 | 3.70 | +0.10 | Deshielded |

| Isopropyl CH3 | 1.15 | 1.25 | +0.10 | Deshielded |

| Isopropyl CH3' | 1.10 | 1.05 | -0.05 | Shielded |

Based on the sign of the Δδ values in this hypothetical data, a model of the diastereomeric esters can be constructed to assign the absolute configuration of the stereocenter in this compound.

X-ray crystallography is considered the gold standard for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.gov For liquids or oils like this compound, this technique requires the formation of a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral carboxylic acid or another suitable reagent to form a diastereomer that readily crystallizes.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms in the crystal lattice, including their precise three-dimensional coordinates. nih.gov When a heavy atom is present in the structure, anomalous dispersion effects can be used to determine the absolute configuration of the molecule unambiguously. wikipedia.org

A potential strategy for this compound would involve its esterification with a chiral acid containing a heavy atom, such as (S)-(-)-2-methoxy-2-phenylacetic acid, followed by crystallization of the resulting diastereomeric ester. The subsequent X-ray diffraction analysis would not only confirm the relative stereochemistry but also establish the absolute configuration of the chiral center.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent example, where the difference in absorption of left and right circularly polarized light is measured as a function of wavelength. wikipedia.org

For a molecule like this compound, the phenyl chromophore in the vicinity of the chiral center will give rise to a characteristic CD spectrum. While empirical rules can sometimes be used to correlate the sign of the Cotton effect with the absolute configuration for a series of related compounds, a more rigorous approach involves the comparison of the experimental CD spectrum with a theoretically predicted spectrum. rsc.org

Recent advancements in computational chemistry, particularly time-dependent density functional theory (TD-DFT), allow for the calculation of theoretical CD spectra for a given absolute configuration. rsc.org By comparing the calculated spectrum for the (R) or (S) enantiomer with the experimentally measured spectrum, the absolute configuration can be confidently assigned. Studies on analogous molecules, such as 1-phenylethanol, have demonstrated the power of combining experimental CD measurements with theoretical calculations to determine absolute configurations. researchgate.netnih.gov

Advanced Spectroscopic Characterization Methodologies for 2 Phenyl 2 Propan 2 Yloxy Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive structural assignment.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The methine proton of the isopropoxy group would likely appear as a septet, while the two methyl groups of the isopropoxy moiety would present as a doublet. The protons of the ethanol (B145695) backbone would show characteristic shifts, with the methylene (B1212753) protons adjacent to the hydroxyl group being diastereotopic and thus appearing as distinct signals.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would reveal signals for all eleven carbon atoms in the molecule. The carbons of the phenyl ring would resonate in the aromatic region (around 125-140 ppm). The carbon atom bearing the phenyl and isopropoxy groups would be found further downfield. The carbons of the isopropoxy and ethanol moieties would have characteristic shifts in the aliphatic region.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule. For instance, it would show correlations between the methine proton and the methyl protons of the isopropoxy group, as well as between the protons of the ethanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the phenyl ring, the ethanol backbone, and the isopropoxy group. For example, correlations would be expected between the protons of the isopropoxy methyl groups and the ether-linked carbon of the backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. It could help in determining the preferred conformation of the molecule by showing through-space interactions between different parts of the structure, such as between the phenyl ring protons and the protons of the isopropoxy group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.35-7.25 | Multiplet | 5H |

| O-CH(Ph) | 4.50 | Doublet of Doublets | 1H |

| CH₂-OH | 3.80-3.70 | Multiplet | 2H |

| O-CH(CH₃)₂ | 3.65 | Septet | 1H |

| OH | 2.50 | Broad Singlet | 1H |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 140.0 |

| Phenyl CH | 128.5 |

| Phenyl CH | 127.8 |

| Phenyl CH | 127.0 |

| O-CH(Ph) | 85.0 |

| O-CH(CH₃)₂ | 70.0 |

| CH₂-OH | 65.0 |

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. For this compound, a qNMR experiment could be performed by adding a known amount of an internal standard with a well-defined NMR signal to a precisely weighed sample of the compound. By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, the absolute quantity and purity of this compound can be determined without the need for a calibration curve. The signals from the phenyl protons or the isopropoxy methyl protons would be suitable for such quantification due to their distinct chemical shifts and clear integration.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Functional Group Identification and Structural Confirmation

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibrations for the alcohol and ether linkages would be expected in the fingerprint region, typically between 1260 and 1000 cm⁻¹. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the isopropoxy and ethanol moieties would appear in the 2980-2850 cm⁻¹ range.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 (broad) | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1170-1080 | C-O Stretch | Ether |

Conformational Analysis via Vibrational Modes

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra, can provide information about the conformational isomers of this compound. Different spatial arrangements of the phenyl, isopropoxy, and hydroxyl groups can lead to slight changes in bond strengths and angles, which in turn affect the vibrational modes. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the most stable conformation of the molecule in a given state (e.g., solid, liquid, or in solution).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of 180.25 g/mol , the mass spectrum would provide the molecular ion peak and several characteristic fragment ions.

Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 180. The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ethers is the cleavage of the C-O bond, which could lead to the formation of an isopropoxy radical and a [M - OCH(CH₃)₂]⁺ ion. Alpha-cleavage adjacent to the oxygen atom of the alcohol is also a probable fragmentation pathway. The loss of a water molecule from the molecular ion is a characteristic fragmentation for alcohols, which would result in a peak at m/z 162. Cleavage of the bond between the two carbons of the ethanol backbone would also be expected.

Predicted Major Mass Spectral Fragments

| m/z | Proposed Fragment Ion |

|---|---|

| 180 | [C₁₁H₁₆O₂]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 121 | [M - CH₂OH - CH(CH₃)₂]⁺ or [C₆H₅CHOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [OCH(CH₃)₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₁H₁₆O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O). This high-precision measurement is crucial for confirming the molecular formula and is often the first step in structural elucidation.

**Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₆O₂) **

| Element | Count | Exact Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | | | 180.115030 |

An experimentally obtained HRMS value that closely matches this theoretical exact mass provides strong evidence for the elemental composition of the sample.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for deducing the structure of the parent compound. The fragmentation of this compound is influenced by the presence of the phenyl ring, the ether linkage, and the primary alcohol functional group.

Common fragmentation pathways for alcohols and ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of small neutral molecules like water or alkenes. libretexts.orglibretexts.orgmiamioh.edu The stable benzylic carbocation that can be formed also dictates many of the observed fragments.

Predicted Fragmentation for this compound:

Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the bond between the chiral center and the CH₂OH group would lead to a stable benzylic cation. This would result in a fragment with an m/z of 149.1123 (C₁₀H₁₃O⁺).

Loss of the isopropoxy group (-OCH(CH₃)₂): This would result in a fragment with an m/z of 121.0653 (C₈H₉O⁺).

Alpha-cleavage of the ether: Loss of an isopropyl radical would generate a fragment at m/z 137.0599 (C₈H₉O₂⁺).

Benzylic cleavage: A prominent peak is expected at m/z 105.0704 (C₇H₅O⁺), corresponding to a benzoyl cation, or at m/z 91.0548 (C₇H₇⁺), corresponding to the tropylium (B1234903) ion, which is common for compounds containing a benzyl (B1604629) group. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Ion | Formula |

|---|---|---|

| 180.1150 | Molecular Ion [M]⁺ | [C₁₁H₁₆O₂]⁺ |

| 149.1123 | [M - CH₂OH]⁺ | [C₁₀H₁₃O]⁺ |

| 121.0653 | [M - OCH(CH₃)₂]⁺ | [C₈H₉O]⁺ |

| 105.0704 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 91.0548 | Tropylium ion | [C₇H₇]⁺ |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and identifying individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. This compound, with a molecular weight of 180.25 g/mol , is amenable to GC-MS analysis, potentially after derivatization of the alcohol group to increase volatility. bldpharm.com The gas chromatograph would first separate the compound from any impurities, and the mass spectrometer would then provide its mass spectrum for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not suitable for GC-MS. researchgate.netclinicaterapeutica.it For this compound, LC-MS would involve separating the compound on an HPLC column followed by detection with a mass spectrometer. nih.gov This technique is particularly useful as it typically does not require derivatization. nih.gov Tandem mass spectrometry (LC-MS/MS) could be employed for even greater selectivity and structural information by inducing and analyzing the fragmentation of a selected parent ion. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which act as chromophores. The primary chromophore in this compound is the phenyl group.

The phenyl ring exhibits characteristic absorption bands in the UV region. These are typically:

An intense E₂ band around 200-210 nm.

A weaker, fine-structured B band around 250-270 nm.

The presence of substituents on the phenyl ring can cause a shift in the wavelength of maximum absorption (λ_max) and a change in the molar absorptivity (ε). For this compound, the alkyl ether and alcohol groups are not expected to significantly shift the primary absorption bands of the benzene (B151609) ring. The UV-Vis spectrum would therefore be expected to be similar to that of other simple alkylbenzenes. Data for the related compound 2-hydroxy-1-phenylethanone shows characteristic UV absorption. nist.gov

Table 3: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Approximate λ_max (nm) | Origin |

|---|---|---|

| E₂ Band | ~205 | π → π* transition in the phenyl ring |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Characterization

The carbon atom attached to the phenyl, isopropoxy, hydroxymethyl, and hydrogen groups in this compound is a chiral center. This means the compound can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the stereochemical configuration of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Enantiomers will rotate plane-polarized light in equal but opposite directions. An ORD spectrum provides information about the stereochemistry of the molecule, especially in the vicinity of a chromophore's absorption bands, where it produces a characteristic "Cotton effect."

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is also characterized by Cotton effects (positive or negative peaks) in the regions where the molecule absorbs light. The sign and intensity of the Cotton effect are specific to a particular enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

For this compound, the phenyl chromophore would be the primary focus of CD and ORD studies. The interaction of this chromophore with the chiral center would give rise to measurable CD and ORD signals, allowing for the differentiation and characterization of the (R) and (S) enantiomers.

Computational and Theoretical Studies of 2 Phenyl 2 Propan 2 Yloxy Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the molecular properties of organic compounds from first principles. researchgate.net For 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol, these methods can provide fundamental insights into its structure, stability, and electronic characteristics.

The presence of several single bonds in this compound allows for significant conformational flexibility. A critical first step in its theoretical study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum.

Energetic conformational analysis would be performed by systematically rotating the key dihedral angles (e.g., C-C-O-C and O-C-C-O) to map the potential energy surface. This process identifies various stable conformers (local energy minima) and the transition states that separate them. Such an analysis reveals the relative stability of different conformations and the energy barriers to their interconversion. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly used for these calculations. researchgate.net

Illustrative Conformational Energy Data

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° (gauche) | 0.00 | 75.3 |

| B | 180° (anti) | 1.15 | 12.1 |

| C | -60° (gauche) | 0.00 | 12.6 |

Note: Data are hypothetical for illustrative purposes.

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. ethz.ch

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ether groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl proton, highlighting a site for nucleophilic interaction.

Illustrative FMO Data

| Parameter | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | 1.5 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 7.7 | Indicates chemical stability and reactivity. |

Note: Data are hypothetical for illustrative purposes.

Quantum chemical calculations can predict spectroscopic data, which is invaluable for experimental characterization. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be determined. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org An MD simulation of this compound, either in a pure liquid state or in a solvent like water, would provide deep insights into its real-world behavior.

MD simulations can reveal how the molecule explores different conformations in solution, influenced by interactions with neighboring molecules. nih.gov Key analyses would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom. RDFs for the hydroxyl hydrogen and solvent oxygen atoms would reveal the structure and strength of hydrogen bonding. researchgate.net

Dihedral Angle Distributions: Tracking the key dihedral angles over time shows which conformations are preferred in the condensed phase and the frequency of transitions between them. researchgate.netchemrxiv.org

Intermolecular Interactions: The simulation would explicitly model hydrogen bonds and van der Waals forces between molecules, which govern the bulk properties of the substance. acs.org Studies on related molecules like ethylene (B1197577) glycol show that intermolecular hydrogen bonding plays a crucial role in determining the preferred conformation in the liquid state. acs.org

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. bohrium.com For this compound, this could involve studying its synthesis, oxidation, or degradation pathways. Using DFT, chemists can map the entire reaction coordinate from reactants to products.

The process involves locating the transition state (TS)—the highest energy point along the reaction path. psu.edu Calculating the energy of the TS allows for the determination of the activation energy (ΔE‡), which is the primary factor controlling the reaction rate. psu.eduresearchgate.net Methods like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find these transition state structures. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for Related Chemical Classes (General Methodological Interest)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net While no specific QSAR model for this compound exists, the methodology is highly relevant for its chemical class (aromatic alcohols and glycol ethers), which are known for antimicrobial properties. nih.gov

A QSAR study on a series of phenoxyethanol (B1677644) derivatives would involve the following steps:

Data Collection: A dataset of related molecules with experimentally measured biological activity (e.g., Minimum Inhibitory Concentration against a bacterial strain) is compiled. frontiersin.org

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional, topological, electronic (e.g., HOMO/LUMO energies, dipole moment), and lipophilic (e.g., logP) descriptors. frontiersin.orgnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

Such models can predict the activity of new, unsynthesized compounds and provide insight into the structural features that are crucial for the desired biological effect. nih.gov For aromatic alcohols, descriptors related to lipophilicity, electronic properties, and molecular shape are often found to be important for predicting antibacterial activity. frontiersin.org

The Versatile Role of this compound in Synthetic Chemistry

The chemical compound this compound is a notable organic molecule with potential applications in various synthetic pathways. Its unique structure, featuring a phenyl group, a secondary alcohol, and an ether linkage, suggests its utility as a versatile building block in the creation of more complex chemical architectures. This article explores the documented and potential roles of this compound as a synthetic intermediate, a chiral scaffold, a component in larger systems, and a tool in the synthesis of natural product analogs.

Role of 2 Phenyl 2 Propan 2 Yloxy Ethan 1 Ol As a Synthetic Building Block and Intermediate

As a functionalized alcohol, 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol holds promise as a key intermediate in multi-step organic syntheses. The presence of a hydroxyl group allows for a variety of chemical transformations, while the phenyl and isopropoxy groups can influence the reactivity and stereochemistry of these reactions.

While specific, detailed research on the direct use of this compound as a precursor is limited in publicly available scientific literature, its structural motifs are found in more complex molecules. Analogous compounds, such as 2-phenyl-2-propanol, are known to be valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. wikipedia.org The hydroxyl group of this compound can, in principle, be oxidized to an aldehyde or a carboxylic acid, or be substituted to introduce other functional groups, thereby serving as a handle to build molecular complexity.

For a molecule to be an effective chiral scaffold, it must be chiral itself and readily available in an enantiomerically pure form. This compound possesses a stereocenter at the carbon atom bearing the hydroxyl and phenyl groups. If resolved into its individual enantiomers, it could potentially serve as a chiral building block. The stereocenter can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. google.com However, there is a lack of specific studies in the scientific literature detailing the resolution of this compound and its application as a chiral scaffold in stereospecific synthesis.

The bifunctional nature of this compound, possessing a hydroxyl group for linkage and a phenyl group that can be further functionalized, makes it a theoretical candidate for incorporation into larger molecular frameworks like macrocycles and polymers. Macrocyclic structures are of significant interest in medicinal chemistry and materials science. nih.gov Similarly, the incorporation of this unit into a polymer backbone could impart specific properties related to its aromatic and ether functionalities. At present, there are no available research articles or patents that describe the successful integration of this compound into macrocyclic or polymeric systems.

Advanced Analytical Method Development for Research Applications of 2 Phenyl 2 Propan 2 Yloxy Ethan 1 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol and its related impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized this compound and for real-time monitoring of its formation during a chemical reaction. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its moderate polarity.

A typical HPLC system would consist of a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase would likely be a gradient mixture of acetonitrile (B52724) and water, allowing for the efficient elution of both the target compound and any potential impurities, which may have different polarities. academicjournals.org Detection is commonly achieved using a UV detector, as the phenyl group in the molecule exhibits strong absorbance in the ultraviolet region, typically around 220-254 nm. scispace.com

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms would show the decrease in starting materials and the increase in the product peak, allowing for the determination of reaction completion and the identification of any intermediate or side products.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ontosight.ai Given the structure of this compound, it is amenable to GC analysis, particularly for assessing the presence of volatile impurities or byproducts from its synthesis. The hydroxyl group may require derivatization to improve its volatility and peak shape.

A common approach involves using a capillary column with a polar stationary phase, which can effectively separate compounds based on their boiling points and interactions with the phase. Flame Ionization Detection (FID) is a suitable detection method due to its high sensitivity for organic compounds. researchgate.net An internal standard method can be employed for accurate quantification. acs.org

Table 2: Suggested GC Method Parameters for Volatile Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split |

Since this compound possesses a chiral center, the separation of its enantiomers is crucial, especially in stereoselective synthesis research. Chiral chromatography is the most effective method for determining the enantiomeric excess (ee) of a chiral compound. wikipedia.org This can be achieved using either HPLC or GC with a chiral stationary phase (CSP). phenomenex.com

For chiral HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral alcohols. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326). youtube.com

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H or CYCLOBOND I 2000) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

Development of Efficient Work-up and Purification Procedures for Synthetic Intermediates and Final Products

The development of an efficient work-up and purification procedure is critical for obtaining high-purity this compound after its synthesis. The choice of purification method depends on the physical and chemical properties of the compound and its impurities.

A typical work-up procedure following a synthesis might involve quenching the reaction, followed by liquid-liquid extraction to separate the product from the reaction medium. google.com The organic layer containing the product would then be washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure. researchgate.net

For further purification, several techniques can be employed:

Distillation: If the compound is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective method for separating it from non-volatile impurities. epo.org

Crystallization: If the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system, crystallization can be a highly effective purification technique. aiche.org

Column Chromatography: For non-volatile compounds or for separating mixtures with similar boiling points, column chromatography using silica (B1680970) gel is a standard and versatile method. A suitable solvent system (eluent) is chosen to achieve good separation of the target compound from its impurities.

The purity of the final product should be confirmed by the analytical methods described above, such as HPLC or GC, to ensure it meets the requirements for its intended research applications.

Q & A

Basic: What synthetic strategies are effective for preparing 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol, and how can reaction efficiency be optimized?

Answer:

A plausible route involves nucleophilic substitution between 2-phenyl-2-hydroxyethanol and isopropyl bromide under alkaline conditions. For optimization:

- Use anhydrous tetrahydrofuran (THF) as a solvent with NaH as a base to deprotonate the hydroxyl group, enhancing nucleophilicity .

- Maintain an inert atmosphere (e.g., nitrogen) to prevent side reactions.

- Monitor reaction progress via TLC or GC-MS. Post-reaction, quench with ice water, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Challenges: Competing elimination reactions may occur if excess base or elevated temperatures are used. Optimize stoichiometry (e.g., 1:1.2 molar ratio of alcohol to alkylating agent) and temperature (0°C to room temperature) .

Basic: How can NMR spectroscopy confirm the structure and purity of this compound?

Answer:

Key NMR signals (CDCl₃, 400 MHz):

| Proton Environment | δ (ppm) Multiplicity | Integration |

|---|---|---|

| Phenyl aromatic protons | 7.2–7.4 (m) | 5H |

| CH(OH) | 4.8–5.0 (d, J=6 Hz) | 1H |

| OCH(CH₃)₂ | 3.6–3.8 (septet) | 1H |

| CH₃ (isopropyl) | 1.1–1.3 (d, J=6 Hz) | 6H |

| Interpretation: |

- The septet for OCH(CH₃)₂ confirms successful isopropoxy substitution.

- A singlet for OH (if present) indicates incomplete alkylation or hydrolysis during workup. Compare with literature data for structurally analogous alcohols .

Advanced: How can conflicting reports on biological activity (e.g., EGFR inhibition) be resolved for derivatives of this compound?

Answer:

Contradictions may arise from variations in substituents or assay conditions. To resolve:

Reproduce assays: Use standardized protocols (e.g., MTT assay for cytotoxicity, kinase assays for EGFR inhibition).

Structural validation: Confirm compound identity via HRMS and X-ray crystallography.

SAR analysis: Modify substituents systematically (e.g., replace isopropoxy with tert-butoxy) and evaluate activity trends. For example, the (S)-enantiomer of a related compound showed 10-fold higher EGFR inhibition than the (R)-form .